Cariprazine D3 Receptor Affinity and Selectivity Compared to Aripiprazole and Brexpiprazole
Cariprazine exhibits approximately 6–10-fold higher binding affinity for dopamine D3 receptors (Ki = 0.085 nM) compared to D2L receptors (Ki = 0.49 nM), whereas aripiprazole and brexpiprazole show comparable D2/D3 affinities without D3 preference [1][2]. In contrast, aripiprazole has D2 Ki = 0.34 nM and D3 Ki = 0.80 nM (D2/D3 ratio ~0.43), and brexpiprazole has D2 Ki = 0.30 nM and D3 Ki = 1.10 nM (D2/D3 ratio ~0.27) [3]. Cariprazine is the only agent in this class with a D3/D2 affinity ratio favoring D3 (D3/D2L ratio ~0.17 vs aripiprazole ~2.35 and brexpiprazole ~3.67 in terms of D3/D2 ratios) [3]. This selectivity is confirmed in vivo by PET imaging showing mean D3 occupancy of 76% versus D2 occupancy of 45% at 1 mg/day dosing in schizophrenia patients, with a ~3-fold difference in plasma EC50 (D3 = 3.84 nM, D2 = 13.03 nM) [4].
| Evidence Dimension | In vitro dopamine receptor binding affinity (Ki, nM) and D3/D2 selectivity |
|---|---|
| Target Compound Data | Cariprazine: D3 Ki = 0.085 nM; D2L Ki = 0.49 nM; D2S Ki = 0.69 nM. D3/D2L affinity ratio = 0.17 (6-fold D3 preference). In vivo PET: D3 occupancy 76%, D2 occupancy 45% at 1 mg/day; EC50 D3 = 3.84 nM, D2 = 13.03 nM. |
| Comparator Or Baseline | Aripiprazole: D3 Ki = 0.80 nM, D2 Ki = 0.34 nM. Brexpiprazole: D3 Ki = 1.10 nM, D2 Ki = 0.30 nM. Neither shows D3 preference. |
| Quantified Difference | Cariprazine shows ~9.4-fold higher D3 affinity vs aripiprazole; ~12.9-fold higher D3 affinity vs brexpiprazole. Cariprazine is the only D3-preferring agent (6-10× D3/D2 affinity ratio) among the three. |
| Conditions | In vitro radioligand binding assays using human recombinant receptors (data from Vraylar PI, Kiss et al. 2010, and Maeda et al. 2014); in vivo PET imaging with [11C]-(+)-PHNO in schizophrenia patients. |
Why This Matters
This D3-preferring pharmacology is mechanistically linked to preferential action in mesolimbic reward and motivation circuits, providing a distinct therapeutic rationale for negative symptom and bipolar depression efficacy that D2-balanced partial agonists cannot replicate.
- [1] Citrome L. Cariprazine for schizophrenia and bipolar I disorder. Current Psychiatry. 2016;15(1):42-49. View Source
- [2] VRAYLAR (cariprazine) prescribing information. AbbVie Inc. November 2017. View Source
- [3] Correll CU, et al. Table 1: Receptor binding affinities. Pharmaceuticals (Basel). 2021;14(6):514. View Source
- [4] Girgis RR, et al. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with [11C]-(+)-PHNO. Psychopharmacology (Berl). 2016;233(19-20):3503-3512. View Source
